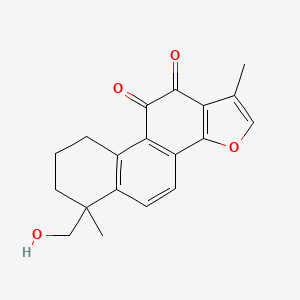
Tanshinone II-b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tanshinone II-b is a bioactive compound derived from the roots of Salvia miltiorrhizaThis compound belongs to the class of abietane diterpenoid quinones and has been extensively studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tanshinone II-b can be synthesized through various chemical reactions. One common method involves the dehydrogenation of ferruginol to form cryptotanshinone, which is then reduced by reductases to produce this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Salvia miltiorrhiza roots. The extraction process usually employs ethanol as a solvent, followed by purification steps such as column chromatography to isolate the compound . Advances in synthetic biology have also led to the development of high-yield functional bacteria for the biosynthesis of tanshinones .
Análisis De Reacciones Químicas
Types of Reactions: Tanshinone II-b undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form tanshinone IIA, a closely related compound with similar pharmacological properties .
Common Reagents and Conditions:
Oxidation: Reagents like selenium dioxide (SeO2) in 1,4-dioxane are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst is used for reduction reactions.
Substitution: Various organic solvents and catalysts are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include other tanshinones like tanshinone IIA and cryptotanshinone, each with distinct pharmacological activities .
Aplicaciones Científicas De Investigación
Tanshinone II-b has a wide range of scientific research applications:
Mecanismo De Acción
Tanshinone II-b exerts its effects through multiple molecular targets and pathways. It modulates the expression of autophagy-related proteins such as Beclin-1 and LC3-II, and influences signaling pathways like PI3K/Akt/mTOR and MEK/ERK/mTOR . Additionally, it activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which plays a crucial role in reducing oxidative stress and inflammation .
Comparación Con Compuestos Similares
Tanshinone IIA: Known for its anticancer and cardiovascular protective effects.
Cryptotanshinone: Exhibits significant antitumor activity by inducing apoptosis and cell cycle arrest.
Tanshinone I: Has potent anti-inflammatory and antioxidant properties.
Uniqueness of Tanshinone II-b: this compound is unique due to its dual role in regulating autophagy and its ability to modulate multiple signaling pathways, making it a versatile compound for therapeutic applications .
Propiedades
IUPAC Name |
6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXBBDRILEIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
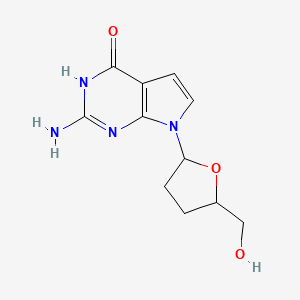
![4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13392883.png)
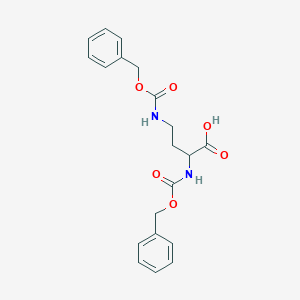
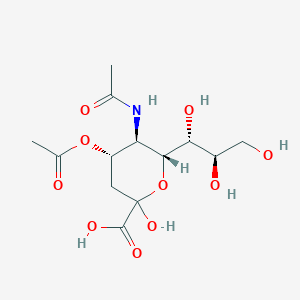
![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)
![l-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]-](/img/structure/B13392903.png)
![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)

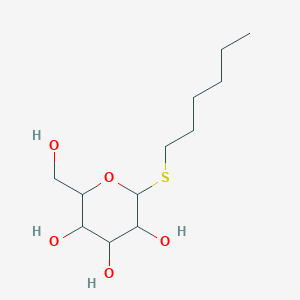

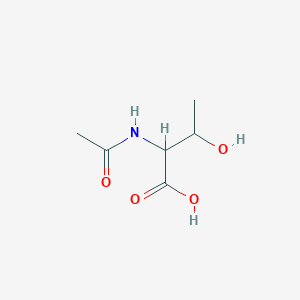

![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)
![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)
